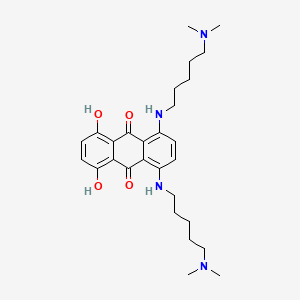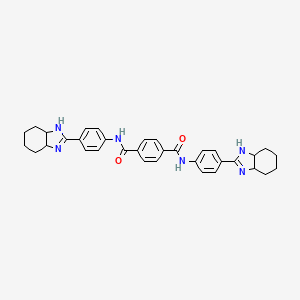
N,N'-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide is a complex organic compound characterized by its unique structure, which includes two benzimidazole moieties linked to a terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide typically involves a multi-step process:
Formation of Benzimidazole Derivatives: The initial step involves the synthesis of 3a,4,5,6,7,7a-hexahydro-1H-benzoimidazole derivatives. This can be achieved through the cyclization of appropriate diamines with aldehydes or ketones under acidic conditions.
Coupling with Terephthaloyl Chloride: The benzimidazole derivatives are then coupled with terephthaloyl chloride in the presence of a base such as triethylamine. This step forms the terephthalamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moieties can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the benzimidazole rings.
Reduction: Amines derived from the reduction of amide groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel polymers and materials with specific properties.
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its benzimidazole moieties are known to interact with various biological targets, making it useful in the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the development of new drugs. Its structure can be modified to enhance binding affinity and selectivity for specific biological targets, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide can be used in the production of high-performance materials, such as advanced polymers and coatings, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide involves its interaction with molecular targets through its benzimidazole moieties. These interactions can modulate various biological pathways, depending on the specific target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis-(4-(1H-benzoimidazol-2-yl)-phenyl)-terephthalamide: Similar structure but lacks the hexahydro modification.
N,N’-Bis-(4-(1H-benzoimidazol-2-yl)-phenyl)-isophthalamide: Similar but with an isophthalamide core instead of terephthalamide.
N,N’-Bis-(4-(1H-benzoimidazol-2-yl)-phenyl)-adipamide: Similar but with an adipamide core.
Uniqueness
N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide is unique due to the presence of hexahydro modifications on the benzimidazole rings. This structural feature can influence its chemical reactivity and biological activity, potentially offering advantages in specific applications over its non-hexahydro counterparts.
Properties
CAS No. |
5352-55-6 |
|---|---|
Molecular Formula |
C34H36N6O2 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H36N6O2/c41-33(35-25-17-13-21(14-18-25)31-37-27-5-1-2-6-28(27)38-31)23-9-11-24(12-10-23)34(42)36-26-19-15-22(16-20-26)32-39-29-7-3-4-8-30(29)40-32/h9-20,27-30H,1-8H2,(H,35,41)(H,36,42)(H,37,38)(H,39,40) |
InChI Key |
CXSYVUQGPSGTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)C6=NC7CCCCC7N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


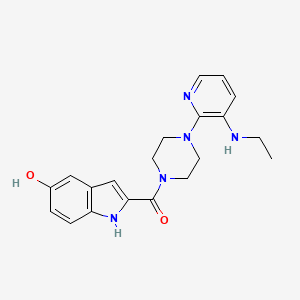
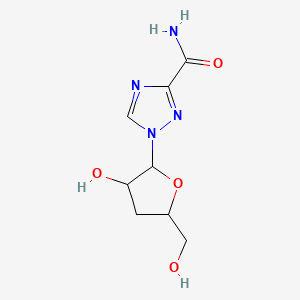
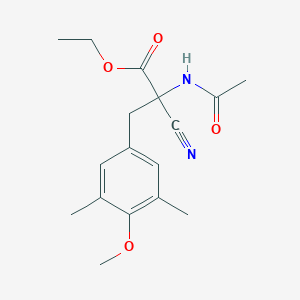

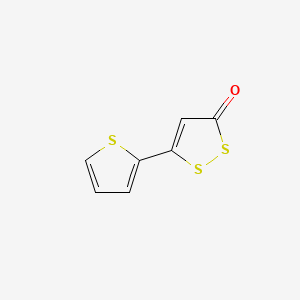

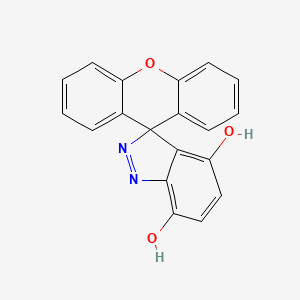
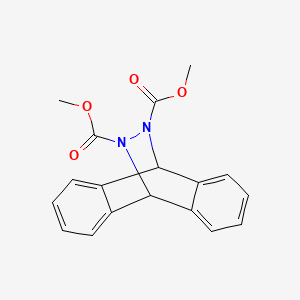
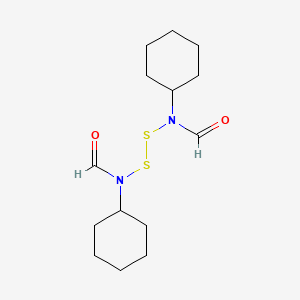
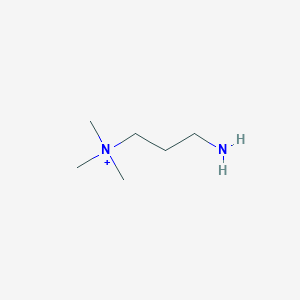

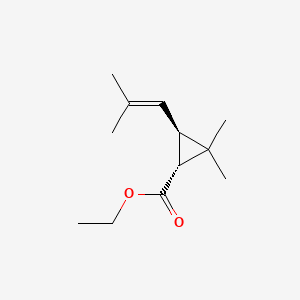
![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
